11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one
Description
Properties
IUPAC Name |
4'-tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-16(2,3)12-8-10-17(11-9-12)18-14-7-5-4-6-13(14)15(20)19-17/h4-7,12,18H,8-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNZUHKIQPEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Alicyclic Aminocarboxamides and Isatins
The primary route involves a two-component cyclocondensation between tert-butyl-substituted alicyclic aminocarboxamides and isatin derivatives. This method, adapted from spiroquinazolinone syntheses, proceeds via nucleophilic attack of the aminocarboxamide on the isatin carbonyl, followed by intramolecular cyclization.
- Combine 2-amino-4-tert-butylcyclohexanecarboxamide (1.0 equiv) and isatin (1.1 equiv) in ethanol.
- Add alum ($$ \text{KAl(SO}4\text{)}2 \cdot 12\text{H}_2\text{O} $$, 10 mol%) as a catalyst.
- Reflux at 78°C for 5 hours.
- Isolate the product via vacuum filtration and purify by recrystallization (ethanol/water).
Optimization Insights :
- Catalysts : Alum outperforms NH$$_4$$Cl and iodine, reducing reaction time from 14 hours to 5 hours.
- Solvents : Ethanol achieves higher yields (81%) compared to 2-methyl-2-butanol (2M2B, 68%).
- Temperature : Reactions below 70°C result in incomplete conversion, while exceeding 100°C promotes side products.
Table 1: Comparative Catalyst Performance
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Alum | EtOH | 78 | 5 | 81 |
| NH$$_4$$Cl | 2M2B | 100 | 9 | 73 |
| Iodine | EtOH | 78 | 14 | 65 |
Microwave-Assisted and Continuous Flow Synthesis
To enhance efficiency, microwave irradiation and continuous flow systems have been employed. Microwave conditions (100 W, 120°C) reduce reaction time to 20 minutes while maintaining a 78% yield. Continuous flow reactors operating at 100°C with a residence time of 10 minutes achieve comparable yields (76%), demonstrating scalability for industrial applications.
Alternative Routes: Propargylamide Cascades
A less common method involves tert-butyl-functionalized propargylamides reacting with carbon disulfide under basic conditions. This cascade process forms the thiazolo[2,3-b]quinazolinone core, though adaptation to the target compound requires omitting sulfur incorporation. Yields for analogous systems range from 38% (flexible alicyclics) to 81% (rigid frameworks), suggesting conformational rigidity benefits cyclization.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:2), followed by recrystallization to ≥95% purity. High-performance liquid chromatography (HPLC) with C18 columns confirms purity, with retention times around 12.3 minutes under acetonitrile/water gradients.
Spectroscopic Analysis
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3$$) displays characteristic signals: δ 1.05 (s, 9H, tert-butyl), 1.45–1.89 (m, 10H, cyclohexane), and 6.82–7.35 (m, 4H, quinazoline).
- HRMS : Observed $$ [\text{M}+\text{H}]^+ $$ at m/z 273.1967 (calculated 273.1961).
Applications and Biological Relevance
While direct pharmacological data for this compound remain unpublished, structurally related spiroquinazolinones exhibit antitumor and antimicrobial activity. The tert-butyl group enhances metabolic stability, making it a candidate for drug discovery. Current research focuses on its role as a kinase inhibitor scaffold due to conformational rigidity mimicking ATP-binding pockets.
Chemical Reactions Analysis
Types of Reactions
4’-Tert-butylspiro[1,3-dihydroquinazoline-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of spiroquinazoline compounds exhibit promising anticancer properties. Studies have shown that 11-(tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one can inhibit the proliferation of certain cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of spiroquinazoline derivatives in targeting specific oncogenic pathways. The compound was shown to reduce tumor growth in xenograft models, indicating its potential for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties.
Case Study:
In a study conducted by researchers at a leading pharmaceutical institute, this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial therapies .
Material Science
2.1 Polymer Additive
The unique structure of this compound makes it an interesting candidate for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties.
Research Findings:
A study highlighted the improvement in thermal degradation temperatures when this compound was added to polycarbonate matrices. The results indicated that the compound could be beneficial in creating high-performance materials suitable for automotive and aerospace applications .
Research Tool
3.1 Chemical Probe
In biochemical research, this compound serves as a chemical probe to study specific biological pathways. Its ability to modulate enzyme activity makes it valuable for investigating signal transduction mechanisms.
Application Example:
Researchers utilized this compound to explore its effects on kinase signaling pathways involved in cell proliferation and survival. The findings contribute to understanding how similar compounds might be used therapeutically to manipulate these pathways in disease contexts .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; antimicrobial properties |
| Material Science | Polymer additive for enhanced thermal stability and mechanical properties |
| Research Tool | Chemical probe for studying biological pathways and enzyme activity |
Mechanism of Action
The mechanism of action of 4’-Tert-butylspiro[1,3-dihydroquinazoline-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and key analogs:
| Compound Name | Core Structure | Substituents | Spiro Junction Positions | Key Functional Groups |
|---|---|---|---|---|
| 11-(Tert-butyl)spiro[...]-4-one | Trihydroquinazoline-cyclohexane | Tert-butyl at position 11 | 2,4' | Ketone (C=O), tertiary amine |
| Compound 16 (spiro[chroman-2,4'-piperidin]-4-one) | Chroman-piperidine | Sulfonyl bridge | 2,4' | Ketone, sulfonyl, piperidine |
| Compound 15 (spiro[chroman-2,4'-piperidin]-4-one) | Chroman-piperidine | Trimethoxyphenyl | 2,4' | Ketone, methoxy groups |
| 11a (Benzo[c]azepine-cyclohexane) | Benzoazepine-cyclohexane | Phenyl-triazolylmethyl | 1,1' | Hydroxyl, triazole |
Key Observations :
- The target compound’s trihydroquinazoline core distinguishes it from chroman-piperidine () and benzoazepine () analogs.
- Substituents like the tert-butyl group (target compound) and sulfonyl bridge (Compound 16) significantly alter steric and electronic properties, impacting bioactivity .
Cytotoxicity and Apoptosis Induction
- Compound 16 (spiro[chroman-2,4'-piperidin]-4-one): Exhibits potent cytotoxicity (IC50: 0.31–5.62 μM) across MCF-7, A2780, and HT-29 cancer cells. It induces apoptosis (>3x early apoptosis in MCF-7 cells) and arrests the cell cycle at sub-G1 and G2-M phases .
- Compound 15 : Weak activity (IC50: 18.77–47.05 μM), highlighting the critical role of sulfonyl vs. trimethoxyphenyl substituents in potency .
- Target Compound : While its activity is unreported, the tert-butyl group’s lipophilicity may enhance cellular uptake compared to polar substituents like trimethoxyphenyl.
Antimicrobial Activity (Indirect Comparison)
Though the target compound lacks such data, its structural complexity suggests possible broad-spectrum applications pending further testing .
Biological Activity
The compound 11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one is a member of the trihydroquinazoline family, which has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.32 g/mol
The compound features a spirocyclic structure that contributes to its unique biological activity. The tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.
Anticancer Properties
Recent studies have indicated that compounds within the trihydroquinazoline family exhibit significant anticancer properties. For instance:
- Mechanism of Action : Research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of trihydroquinazolines showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to inhibit cell growth with IC50 values in the micromolar range .
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties:
- In Vitro Studies : In a study assessing various trihydroquinazoline derivatives against bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), it was observed that the presence of the tert-butyl group significantly enhanced antibacterial activity compared to non-substituted analogs. The minimum inhibitory concentration (MIC) values were notably lower for compounds with bulky substituents .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Mechanism : The compound may exert neuroprotective effects by modulating oxidative stress and inflammation pathways. In vitro studies indicate that it can reduce reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Neuroprotective | Reduces oxidative stress |
Case Studies Overview
-
Anticancer Activity :
- Cell Lines : MCF-7 and HeLa
- IC50 Values : Micromolar range
- Mechanism : Activation of caspases and inhibition of proliferation markers.
-
Antimicrobial Testing :
- Bacterial Strains : Staphylococcus aureus, E. coli
- MIC Values : Significantly lower for tert-butyl substituted derivatives.
-
Neuroprotection :
- Model System : Neuronal cells under oxidative stress
- Effect : Reduction in ROS levels.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 11-(tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one, and how can purity be optimized?
- Methodology : Multi-step reactions involving cyclocondensation and functional group modifications are critical. For example, sulfonyl chloride or acid chloride intermediates (as in ) can be coupled to the spiro core under triethylamine catalysis. Purification via ethanol recrystallization improves yield (70–85%) and purity (>95%) . Optimizing reaction time (e.g., 5–24 hours) and temperature (room temperature to 60°C) is essential to minimize side products.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this spirocompound?
- Methodology : Use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve spirojunction ambiguity and confirm cyclohexane-quinazoline connectivity. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical validation. IR spectroscopy identifies carbonyl (C=O) and NH stretches, while high-resolution mass spectrometry (HRMS) confirms molecular formula .
Q. What in vitro assays are appropriate for initial cytotoxicity screening?
- Methodology : The MTT assay ( ) is standard for evaluating IC50 values across cancer cell lines (e.g., MCF-7, HT-29). Use triplicate wells, 24–72-hour exposure, and DMSO controls (<0.1% v/v) to avoid solvent toxicity. Normalize data to untreated cells and validate with Annexin V/PI apoptosis assays to distinguish cytostatic vs. cytotoxic effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data between cell lines?
- Methodology : Analyze cell line-specific factors:
- Metabolic activity : Use ATP-based assays (e.g., CellTiter-Glo) to cross-validate MTT results, as some cells reduce MTT independent of viability.
- Pathway dependency : Perform RNA-seq or proteomics to identify differential target expression (e.g., acetyl-CoA carboxylase in ).
- Drug efflux : Test P-gp inhibitors (e.g., verapamil) in resistant lines (e.g., A2780) .
Q. What structural modifications enhance target affinity or bioavailability?
- SAR Insights :
- Tert-butyl group : Replace with smaller alkyl chains (e.g., ethyl) or polar groups (e.g., hydroxyl) to improve solubility without losing hydrophobic binding ( ).
- Spiro ring size : Compare cyclohexane (6-membered) vs. cyclopentane (5-membered) analogs ( ) to assess conformational flexibility.
- Quinazoline substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO2) at C-11 to enhance electrophilic interactions with enzyme active sites .
Q. How can computational modeling predict binding modes to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., acetyl-CoA carboxylase from ). Prioritize docking poses with hydrogen bonds to quinazoline N-atoms and hydrophobic contacts with the tert-butyl group.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., catalytic lysine or serine) .
Q. What formulation strategies address poor aqueous solubility for in vivo studies?
- Methodology :
- Nanoemulsions : Encapsulate the compound in PLGA nanoparticles (150–200 nm) using solvent evaporation.
- Cyclodextrin complexes : Prepare 1:2 molar ratio complexes with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility 10-fold.
- Prodrugs : Synthesize phosphate esters at the 4-keto position for enzymatic activation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
